molecular formula C7H9N2NaO5S2 B1324480 Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate CAS No. 207511-11-3

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate

Cat. No.: B1324480
CAS No.: 207511-11-3
M. Wt: 288.3 g/mol
InChI Key: OIYOMRFNKQEDEH-UHFFFAOYSA-M
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Description

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is a heterocyclic compound with the molecular formula C7H9N2NaO5S2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate typically involves the reaction of 2-mercaptobenzimidazole with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate is unique due to its sulfonate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

IUPAC Name

sodium;2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2.Na.2H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;;/h1-3H,(H2,8,9,13)(H,10,11,12);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYOMRFNKQEDEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=S)N2.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635513
Record name Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207511-11-3
Record name Sodium 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulphonate dihydrate
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